molecular formula C13H14Cl4N2O3S B11979479 3-chloro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide

3-chloro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide

Cat. No.: B11979479
M. Wt: 420.1 g/mol
InChI Key: NDLHVEJJQWWOTD-UHFFFAOYSA-N
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Description

3-chloro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes multiple chlorine atoms and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide typically involves multiple steps, including the chlorination of benzamide derivatives and the introduction of the thienyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the chlorine atoms or the thienyl group.

    Substitution: The compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,2,2-trichloro-1-(3-chloroanilino)ethyl)benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(1-piperidinyl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14Cl4N2O3S

Molecular Weight

420.1 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]benzamide

InChI

InChI=1S/C13H14Cl4N2O3S/c14-9-3-1-2-8(6-9)11(20)19-12(13(15,16)17)18-10-4-5-23(21,22)7-10/h1-3,6,10,12,18H,4-5,7H2,(H,19,20)

InChI Key

NDLHVEJJQWWOTD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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